REACTION_CXSMILES
|
Br[C:2]1[CH:21]=[CH:20][C:5]([O:6][CH2:7][C@@H:8]2[CH2:12][CH2:11][CH2:10][N:9]2[C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])=[C:4]([O:22][CH3:23])[CH:3]=1.[Cl:24][C:25]1[CH:33]=[C:32]2[C:28]([C:29]([C:34]([O:36][CH3:37])=[O:35])=[CH:30][NH:31]2)=[CH:27][C:26]=1B1[O:43][CH2:42][C:41]([CH3:45])([CH3:44])[CH2:40][O:39]1.C(O)C.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[C:16]([O:15][C:13]([N:9]1[CH2:10][CH2:11][CH2:12][C@H:8]1[CH2:7][O:6][C:5]1[CH:20]=[CH:21][C:2]([C:26]2[CH:27]=[C:28]3[C:32](=[CH:33][C:25]=2[Cl:24])[NH:31][CH:30]=[C:29]3[C:34]([O:36][CH3:37])=[O:35])=[CH:3][C:4]=1[O:22][CH3:23])=[O:14])([CH3:19])([CH3:18])[CH3:17].[OH:39][CH2:40][C:41]([CH3:45])([CH2:42][OH:43])[CH3:44] |f:3.4.5|
|
Name
|
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(OC[C@H]2N(CCC2)C(=O)OC(C)(C)C)C=C1)OC
|
Name
|
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C2C(=CNC2=C1)C(=O)OC)B1OCC(CO1)(C)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Nitrogen was bubbled through the mixture for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The mixture was then sealed
|
Type
|
TEMPERATURE
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Details
|
to cool to 23° C.
|
Type
|
ADDITION
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Details
|
diluted with ethyl acetate (5 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (silica gel, 0-50% ethyl acetate in heptane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1[C@@H](CCC1)COC1=C(C=C(C=C1)C=1C=C2C(=CNC2=CC1Cl)C(=O)OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)(CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |